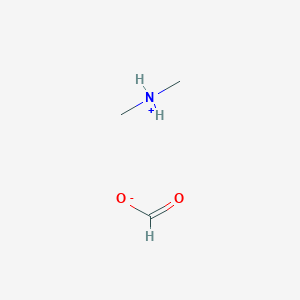

Dimethylammonium formate

Description

Properties

Molecular Formula |

C3H9NO2 |

|---|---|

Molecular Weight |

91.11 g/mol |

IUPAC Name |

dimethylazanium;formate |

InChI |

InChI=1S/C2H7N.CH2O2/c1-3-2;2-1-3/h3H,1-2H3;1H,(H,2,3) |

InChI Key |

MRQFCJJRLCSCFG-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]C.C(=O)[O-] |

Synonyms |

dimethylamine dimethylamine hydrochloride dimethylamine monosulfate dimethylamine nitrate dimethylamine perchlorate dimethylamine phosphate (3:1) dimethylamine sulfate dimethylamine sulfate (1:1) dimethylamine, conjugate acid dimethylammonium chloride dimethylammonium formate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium formate (B1220265), with the chemical formula [(CH₃)₂NH₂]⁺[HCOO]⁻, is an ammonium (B1175870) salt formed from the neutralization of the weak base dimethylamine (B145610) and the weak acid formic acid. While not as commonly isolated or utilized as other formate salts, it serves as a crucial intermediate in both industrial synthesis and certain laboratory procedures. Its properties are of significant interest in contexts such as the synthesis of N,N-dimethylformamide (DMF), where it can be formed in situ, and in the study of ionic liquids and protic salt solutions.

This technical guide provides a comprehensive overview of the core chemical properties of dimethylammonium formate, including its synthesis, physical and spectroscopic characteristics, chemical reactivity, and stability. The information is presented to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

The physical properties of this compound are not widely reported in standard chemical literature, likely due to its hygroscopic nature and its typical use as a transient species in solution. However, we can infer its characteristics from computed data and by comparison with related ammonium formate salts.

General Properties

| Property | Value | Source |

| Molecular Formula | C₃H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 91.11 g/mol | --INVALID-LINK-- |

| CAS Number | 33978-97-1 | --INVALID-LINK-- |

| IUPAC Name | Dimethylazanium formate | PubChem |

Computed Physical Properties

The following table summarizes computed physical properties for this compound, which are algorithmically estimated and should be used as a guideline.

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| Topological Polar Surface Area | 49.3 Ų | --INVALID-LINK-- |

Physical Properties of Related Ammonium Formates

To provide context for the expected physical properties of this compound, the experimental data for related compounds are presented below. It is anticipated that the properties of this compound would be intermediate between those of methylammonium (B1206745) formate and diethylammonium (B1227033) formate.

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Ammonium Formate | 116[1][2] | 180 (decomposes)[1][2] | 1.266[1] |

| Methylammonium Formate | 13[3][4] | 162.1[3][4] | 1.05[3][4] |

| This compound | N/A [5] | N/A [5] | N/A [5] |

| Diethylammonium Formate | Not available | Not available | Not available |

| Triethylammonium Formate | Not available | Not available | 1.02[6] |

N/A: Not available in the cited literature.

Solubility and Acid-Base Properties

Based on the properties of its constituent ions and related salts, this compound is expected to be highly soluble in water and other polar solvents like ethanol (B145695). In aqueous solution, it exists in equilibrium with its parent acid and base. The acid-base properties are governed by the pKa values of formic acid and the dimethylammonium ion.

| Species | pKa Value |

| Formic Acid (HCOOH) | 3.75[7][8][9] |

| Dimethylammonium ion ([(CH₃)₂NH₂]⁺) | 10.73[10][11][12][13] |

The significant difference between these pKa values indicates that in a neutral aqueous solution, the salt will be largely dissociated into dimethylammonium cations and formate anions.

Synthesis and Purification

Synthesis of this compound

This compound is readily synthesized via a simple acid-base neutralization reaction between dimethylamine and formic acid. The reaction is exothermic and proceeds with a high yield.

Caption: Synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

-

Reagents and Equipment:

-

Dimethylamine (40% aqueous solution or anhydrous)

-

Formic acid (≥98%)

-

Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, place a known molar amount of dimethylamine solution.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add an equimolar amount of formic acid to the stirred dimethylamine solution via a dropping funnel. Maintain the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

To isolate the salt, the water can be removed under reduced pressure (rotary evaporation). Note that the salt is hygroscopic.

-

Alternatively, if starting with anhydrous reagents in a non-aqueous solvent, the salt may precipitate directly or can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound. Due to its hygroscopic nature, it should be stored in a desiccator.

-

Purification

Impurities in this compound typically include excess starting materials (dimethylamine or formic acid) and water. For applications requiring high purity, such as in the synthesis of polymers or pharmaceuticals where it might be an intermediate, purification can be achieved through ion-exchange chromatography.

Experimental Protocol: Purification by Ion-Exchange Chromatography

This protocol is adapted from methods used to purify DMF containing this compound as an impurity.

-

Materials:

-

Crude this compound

-

Strong acid cation-exchange resin (e.g., Amberlite® IR-120)

-

Weak base anion-exchange resin (e.g., Amberlite® IR-45)

-

Chromatography columns

-

Deionized water

-

Anhydrous solvent for elution (e.g., ethanol or isopropanol)

-

-

Procedure:

-

Prepare an aqueous solution of the crude this compound.

-

Prepare two chromatography columns, one with the cation-exchange resin and one with the anion-exchange resin. Condition the resins according to the manufacturer's instructions, typically involving washing with deionized water.

-

Pass the crude salt solution first through the cation-exchange column. The dimethylammonium ions will be retained on the resin, while the formate ions and any neutral impurities will pass through.

-

Subsequently, pass the eluate through the anion-exchange column to remove the formate ions.

-

The desired ions can then be eluted from their respective resins using an appropriate eluent (e.g., a dilute acid for the cation-exchange resin and a dilute base for the anion-exchange resin).

-

Combine the eluates containing the purified dimethylammonium and formate ions.

-

Remove the solvent under reduced pressure to isolate the purified this compound.

-

Caption: Workflow for Synthesis and Purification.

Spectroscopic Properties

Predicted ¹H NMR Spectrum

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-C (formate) | ~8.5 | Singlet | The chemical shift of the formate proton is typically downfield. |

| N-H₂ (ammonium) | Broad, variable (~7.0-8.0) | Broad Singlet | Position and broadness are dependent on solvent, concentration, and temperature due to proton exchange. |

| C-H₃ (methyl) | ~2.7 | Singlet | The six methyl protons are equivalent. |

Predicted ¹³C NMR Spectrum

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (formate) | ~170 |

| CH₃ (methyl) | ~36 |

Predicted Infrared (IR) Spectrum

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (ammonium) | 3200-2800 | Strong, Broad |

| C-H Stretch (methyl) | 2950-2850 | Medium |

| C=O Stretch (carboxylate) | ~1600 | Strong |

| N-H Bend (ammonium) | ~1580 | Medium |

| C-H Bend (methyl) | ~1465 | Medium |

| C-O Stretch (carboxylate) | ~1350 | Strong |

Chemical Reactivity and Stability

Thermal Stability and Decomposition

Ammonium salts are known to decompose upon heating. Ammonium formate, for example, dehydrates to form formamide.[14] It is expected that this compound would undergo a similar thermal decomposition to yield N,N-dimethylformamide (DMF) and water. This reaction is a key step in some industrial processes for DMF synthesis.

Caption: Thermal Decomposition of this compound.

Hydrolysis and Equilibrium in Solution

In an aqueous solution, this compound exists in equilibrium with its constituent acid and base. The position of this equilibrium is dependent on the pH of the solution. This hydrolysis is particularly relevant in the context of DMF as a solvent, where trace amounts of water can lead to the formation of this compound, affecting the properties and reactivity of the solvent.[15][16]

References

- 1. ammonium formate [chemister.ru]

- 2. Ammonium formate - Sciencemadness Wiki [sciencemadness.org]

- 3. Methylammonium formate - Wikipedia [en.wikipedia.org]

- 4. Methylammonium formate [dl1.en-us.nina.az]

- 5. lookchem.com [lookchem.com]

- 6. guidechem.com [guidechem.com]

- 7. Formic acid - Wikipedia [en.wikipedia.org]

- 8. proprep.com [proprep.com]

- 9. library.gwu.edu [library.gwu.edu]

- 10. Dimethylamine - Wikipedia [en.wikipedia.org]

- 11. atamankimya.com [atamankimya.com]

- 12. pKa of Dimethylamine [vcalc.com]

- 13. pKa of Dimethylamine [vcalc.com]

- 14. Ammonium formate - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Dimethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dimethylammonium formate (B1220265), a compound of interest in various chemical and pharmaceutical applications. This document details a robust synthesis protocol, a thorough purification methodology, and key analytical characterization data. The information is presented to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Synthesis of Dimethylammonium Formate

This compound is readily synthesized through the acid-base reaction of dimethylamine (B145610) and formic acid. The reaction is an exothermic neutralization process that yields the corresponding ammonium (B1175870) salt.

Chemical Reaction

The synthesis proceeds according to the following chemical equation:

(CH₃)₂NH + HCOOH → (CH₃)₂NH₂⁺HCOO⁻

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of organic ammonium formate salts.

Materials:

-

Dimethylamine (40% aqueous solution)

-

Formic acid (≥95%)

-

Deionized water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a calculated amount of 40% aqueous dimethylamine solution.

-

Cool the flask in an ice-water bath to control the exothermic reaction.

-

Slowly add a stoichiometric amount of formic acid dropwise to the stirred dimethylamine solution. Maintain the temperature of the reaction mixture below 20°C.

-

After the complete addition of formic acid, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Remove the water and any excess volatile reactants by rotary evaporation under reduced pressure. The endpoint is typically indicated by the cessation of solvent evaporation and the formation of a viscous liquid or solid product.

Quantitative Data (Theoretical):

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Dimethylamine | 45.08 | 1 |

| Formic Acid | 46.03 | 1 |

| This compound | 91.11[1] | 1 |

Note: The yield of the crude product is expected to be high, approaching quantitative conversion.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, and residual solvent. Recrystallization is a highly effective method for purifying solid organic compounds.

Purification Workflow

The general workflow for the purification of this compound via recrystallization is outlined below.

Caption: Purification by Recrystallization Workflow.

Experimental Protocol: Recrystallization

Solvent Selection:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Given the polar nature of this compound, polar solvents are likely candidates. A solvent system of ethanol (B145695) and diethyl ether (a polar and a non-polar solvent, respectively) is a good starting point for two-solvent recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum source

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the crude product completely. Gentle heating on a hot plate may be required.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

To the hot, clear solution, slowly add diethyl ether dropwise until the solution becomes faintly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment:

The purity of the final product can be assessed by various analytical techniques.

| Analytical Technique | Expected Outcome for Pure Product |

| Melting Point Analysis | A sharp melting point range is indicative of high purity. The experimental melting point for this compound is not readily available in the literature. Based on the related compound methylammonium (B1206745) formate (m.p. 13°C), it is expected to be a low-melting solid or a liquid at room temperature. |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show distinct signals corresponding to the dimethylammonium cation and the formate anion, with the correct integration ratios. A predicted spectrum would show a singlet for the two methyl groups of the dimethylammonium cation and a singlet for the proton of the formate anion. The N-H protons may appear as a broad singlet. |

| Titration | Acid-base titration can be used to determine the molar equivalence of the dimethylamine and formic acid components, confirming the 1:1 stoichiometry of the salt. |

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is provided below.

Table of Physicochemical Properties:

| Property | Value |

| Chemical Formula | C₃H₉NO₂ |

| Molar Mass | 91.11 g/mol [1] |

| CAS Number | 33978-97-1 |

| Appearance | Expected to be a colorless to white solid or a viscous liquid. |

| Melting Point | Not experimentally reported. Expected to be a low-melting solid. |

| Solubility | Expected to be soluble in polar solvents such as water and ethanol, and insoluble in non-polar solvents like hexane. |

Predicted ¹H NMR Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | HCOO⁻ |

| ~2.7 | Singlet | 6H | (CH₃)₂NH₂⁺ |

Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The N-H protons are expected to exchange with D₂O and may not be observed.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental requirements and available analytical instrumentation.

References

Dimethylammonium formate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethylammonium formate (B1220265), a chemical compound with applications in organic synthesis and potential relevance in drug development. This document details its chemical and physical properties, outlines a synthesis protocol, and discusses its potential applications, with a focus on data presentation and experimental methodology.

Chemical and Physical Properties

Dimethylammonium formate is the ammonium (B1175870) salt formed from the reaction of dimethylamine (B145610) and formic acid. Its properties are summarized below.

General Properties

| Property | Value | Source |

| CAS Number | 33978-97-1 | [1][2] |

| Molecular Formula | C₃H₉NO₂ | [1] |

| Molecular Weight | 91.11 g/mol | [1][2] |

| IUPAC Name | formic acid;N-methylmethanamine | [1] |

| Synonyms | dimethylamine formate, SCHEMBL1925156 | [1] |

Computed Physicochemical Properties

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 91.063328530 Da | [1] |

| Monoisotopic Mass | 91.063328530 Da | [1] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

| Heavy Atom Count | 6 | [1] |

| Complexity | 33.1 | [1] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction between dimethylamine and formic acid.

Experimental Protocol

Objective: To synthesize this compound from dimethylamine and formic acid.

Materials:

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Formic acid (e.g., ≥95%)

-

Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a pre-determined molar equivalent of dimethylamine solution.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add one molar equivalent of formic acid dropwise to the cooled and stirring dimethylamine solution. Maintain the temperature of the reaction mixture below 20°C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

If the product is to be isolated as a solid, the resulting aqueous solution can be concentrated under reduced pressure. Alternatively, the salt can be precipitated by the addition of a non-polar solvent like anhydrous diethyl ether.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain pure this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

While specific applications of this compound are not extensively documented, its constituent ions, dimethylammonium and formate, play roles in various chemical transformations. It can be considered as a source of formate for reduction reactions and as a mild base. Its applications can be inferred from those of the closely related and more commonly used ammonium formate.[3][4]

Potential as a Formylating Agent

Ammonium formates can be used in the N-formylation of primary and secondary amines, a crucial step in the synthesis of many pharmaceutical compounds. The formyl group serves as a common protecting group for amines.

Logical Workflow for N-Formylation:

Caption: A logical workflow for the use of this compound in N-formylation.

Use in Catalytic Transfer Hydrogenation

Ammonium formate is a well-known hydrogen donor in catalytic transfer hydrogenation, often in the presence of a palladium catalyst.[3] By analogy, this compound could potentially serve a similar role, decomposing in situ to provide hydrogen for the reduction of various functional groups, such as alkenes, alkynes, and nitro groups.

Signaling Pathways and Biological Activity

There is currently limited direct evidence in the scientific literature detailing specific signaling pathways modulated by this compound. However, formate itself is a key metabolite in one-carbon metabolism, which is crucial for the biosynthesis of nucleotides and amino acids.[5] Dysregulation of one-carbon metabolism has been implicated in various diseases, including cancer. The biological activity of this compound would likely be attributable to the individual actions of dimethylamine and formate upon dissociation. Further research is required to elucidate any specific biological roles of the combined salt.

Conclusion

This compound is a readily synthesized ammonium salt with potential applications in organic synthesis, particularly as a formylating agent and in catalytic transfer hydrogenation. While its direct applications in drug development are not yet well-established, the importance of its constituent ions in biological and chemical processes suggests that it may be a useful reagent for further investigation by researchers and scientists in the field. The provided protocols and data serve as a foundational guide for the use and study of this compound.

References

- 1. Dimethylamine formate | C3H9NO2 | CID 129819039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Ammonium formate - Wikipedia [en.wikipedia.org]

- 4. Applications of Ammonium Formate_Chemicalbook [chemicalbook.com]

- 5. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Core Physical Properties of Dimethylammonium Formate: A Technical Guide for Researchers

For Immediate Release

Dimethylammonium formate (B1220265) [(CH₃)₂NH₂]⁺[HCOO]⁻, a protic ionic liquid, is gaining traction within the scientific community, particularly in the realms of organic synthesis and pharmaceutical development. Its unique characteristics as a solvent and catalyst necessitate a thorough understanding of its fundamental physical properties. This technical guide provides a consolidated overview of the available data on dimethylammonium formate, offering researchers, scientists, and drug development professionals a critical resource for its application.

Core Physical and Chemical Properties

A comprehensive review of publicly available data reveals a notable scarcity of experimentally determined physical properties for this compound. Much of the available information is computed. The following table summarizes the key physical and chemical identifiers.

| Property | Value | Source |

| Molecular Formula | C₃H₉NO₂ | PubChem[1] |

| Molecular Weight | 91.11 g/mol | PubChem[1] |

| CAS Number | 33978-97-1 | PubChem[1] |

| IUPAC Name | formic acid;N-methylmethanamine | PubChem[1] |

| Melting Point | Not available | LookChem[2] |

| Boiling Point | Not available | LookChem[2] |

| Density | Not available | LookChem[2] |

| Solubility | Soluble in water and other polar solvents | Inferred from structure |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

It is crucial to distinguish this compound from the more extensively characterized methylammonium (B1206745) formate. While both are protic ionic liquids, their physical properties differ significantly. For instance, methylammonium formate has a reported melting point of 13 °C and a boiling point of 162.1 °C[3]. Researchers should exercise caution and ensure they are referencing data for the correct compound.

Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward acid-base reaction. Below is a detailed experimental protocol adapted from a general procedure for the preparation of organic ammonium (B1175870) formate salts[4].

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethylamine (B145610) (solution in a suitable solvent, e.g., THF or water)

-

Formic acid (≥98%)

-

Round-bottom flask

-

Water bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Place a specific molar quantity of dimethylamine solution into a round-bottom flask equipped with a magnetic stir bar.

-

Immerse the flask in a water bath to control the reaction temperature.

-

Add an equimolar amount of formic acid dropwise to the stirring dimethylamine solution using a dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be monitored and maintained.

-

After the complete addition of formic acid, continue stirring the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

The resulting product, this compound, can be concentrated under reduced pressure to remove the solvent.

Spectroscopic and Thermal Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the formate proton (HCOO⁻) and signals corresponding to the methyl protons and the N-H protons of the dimethylammonium cation [(CH₃)₂NH₂]⁺. The chemical shifts of the methyl protons in the dimethylammonium cation will be influenced by the positively charged nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the formate carbon and a signal for the methyl carbons of the dimethylammonium cation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H stretching and bending vibrations of the ammonium group, as well as the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the formate anion. The C=O stretching vibration in formic acid (around 1700 cm⁻¹) is absent, and instead, strong absorptions for the carboxylate anion appear at lower wavenumbers.

Thermal Analysis

Studies on related dimethylammonium-containing compounds suggest that the thermal decomposition of this compound would likely proceed via the loss of dimethylamine and the decomposition of formic acid. The stability of the compound is a critical parameter for its application in chemical reactions conducted at elevated temperatures.

Applications in Drug Development and Organic Synthesis

The utility of related compounds like N,N-dimethylformamide (DMF) as a solvent in pharmaceutical manufacturing and organic synthesis is well-established[5][6]. This compound, as a protic ionic liquid, offers a unique reaction medium that can influence reaction rates and selectivity. Its potential applications include:

-

Solvent for Active Pharmaceutical Ingredients (APIs): Its ionic nature and hydrogen bonding capabilities may enhance the solubility of certain APIs.

-

Catalyst in Organic Reactions: The acidic proton of the dimethylammonium cation and the basic nature of the formate anion can facilitate various catalytic transformations.

-

Reagent in Formylation Reactions: It can potentially serve as a source of the formyl group in certain synthetic procedures.

Conclusion

This compound presents an intriguing option for researchers in drug development and organic synthesis. However, the current lack of comprehensive experimental data on its physical properties necessitates a cautious and methodical approach to its application. This guide consolidates the available information to aid scientists in their research endeavors and underscores the need for further experimental characterization of this promising ionic liquid.

References

- 1. Dimethylamine formate | C3H9NO2 | CID 129819039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Methylammonium formate - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]

- 5. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More [silverfernchemical.com]

- 6. researchgate.net [researchgate.net]

Dimethylammonium Formate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylammonium formate (B1220265) (DMAF), a protic ionic liquid, is gaining attention in various chemical applications, from a component in perovskite solar cell research to a medium for chemical synthesis. A fundamental understanding of its solubility in organic solvents is critical for its effective utilization. This technical guide provides a comprehensive overview of the current knowledge on the solubility of dimethylammonium formate. While quantitative solubility data is notably scarce in publicly available literature, this document synthesizes qualitative information based on the physicochemical properties of DMAF and related compounds. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively determine its solubility, ensuring a robust foundation for future applications.

Introduction to this compound

This compound ([CH₃)₂NH₂]⁺[HCOO]⁻) is a salt formed from the reaction of a Brønsted acid (formic acid) and a Brønsted base (dimethylamine). Its classification as a protic ionic liquid (PIL) is central to understanding its solvent interactions. PILs are characterized by a network of hydrogen bonds, which significantly influences their physical and chemical properties, including their solubility.

Qualitative Solubility Profile

General Principles:

-

Polarity: As a salt composed of ions, this compound is inherently a polar compound. Therefore, it is expected to exhibit higher solubility in polar solvents.

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (the ammonium (B1175870) cation) and a hydrogen bond acceptor (the formate anion) allows DMAF to interact favorably with protic and other hydrogen-bonding solvents.

Inferred Solubility:

Based on studies of related alkylammonium formates, such as methylammonium (B1206745) formate, which is known to be soluble in polar solvents, a similar trend can be anticipated for this compound.[1] Research on the solvation properties of various protic ionic liquids, including those with formate anions, has shown their solvent characteristics to be comparable to those of short-chain alcohols like methanol (B129727) and ethanol. This suggests good solubility in such media.

Expected Solubility Trends:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, as well as polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). The use of DMAF in research involving these solvents implicitly confirms its solubility.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone, acetonitrile, and dichloromethane.

-

Insoluble or Sparingly Soluble: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents remains largely unreported. The following table is provided as a template for researchers to populate as data becomes available.

| Solvent | Chemical Formula | Polarity Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Methanol | CH₃OH | Polar Protic | ||||

| Ethanol | C₂H₅OH | Polar Protic | ||||

| Isopropanol | C₃H₇OH | Polar Protic | ||||

| Acetone | C₃H₆O | Polar Aprotic | ||||

| Acetonitrile | C₂H₃N | Polar Aprotic | ||||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ||||

| Dichloromethane | CH₂Cl₂ | Nonpolar | ||||

| Chloroform | CHCl₃ | Nonpolar | ||||

| Toluene | C₇H₈ | Nonpolar | ||||

| Hexane | C₆H₁₄ | Nonpolar |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can employ the following standard gravimetric method to determine the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient period to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Final Weighing: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved DMAF / Volume of supernatant withdrawn) * 100

Workflow for Solubility Determination:

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Presence of Water: this compound is hygroscopic. The presence of even small amounts of water in organic solvents can significantly impact its solubility.

-

Purity of DMAF: Impurities in the this compound can affect its measured solubility.

Conclusion

While a comprehensive quantitative dataset on the solubility of this compound in organic solvents is currently lacking, its nature as a protic ionic liquid provides a strong basis for predicting its solubility behavior. It is anticipated to be highly soluble in polar solvents and poorly soluble in nonpolar solvents. The provided experimental protocol offers a standardized method for researchers to generate the much-needed quantitative data, which will undoubtedly facilitate the expanded application of this versatile compound in various fields of chemical science and technology.

References

An In-depth Technical Guide on the Role of Dimethylammonium Formate as an Ion-Pairing Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the specific use of dimethylammonium formate (B1220265) as an ion-pairing agent in chromatography is limited. This guide synthesizes information from closely related compounds, such as ammonium (B1175870) formate and other alkylammonium salts, and applies established principles of ion-pairing chromatography to infer the role and application of dimethylammonium formate.

Introduction to Ion-Pairing Chromatography

Ion-pair chromatography is a powerful technique in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for the separation of ionic and highly polar analytes on reversed-phase columns.[1][2] The core principle involves the addition of an ion-pairing agent to the mobile phase. This agent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic region that interacts with the stationary phase.[2] This interaction effectively modifies the stationary phase, allowing for the retention and separation of analytes that would otherwise have little or no retention.

This compound: A Profile

This compound ((CH₃)₂NH₂⁺HCOO⁻) is the salt formed from the reaction of dimethylamine (B145610), a secondary amine, and formic acid. While not as commonly documented as ammonium formate, its properties can be inferred from its constituent ions.

Chemical Properties:

| Property | Value/Description | Reference |

| Chemical Formula | C₃H₉NO₂ | Inferred |

| Molecular Weight | 91.11 g/mol | Inferred |

| Cation | Dimethylammonium ((CH₃)₂NH₂⁺) | Inferred |

| Anion | Formate (HCOO⁻) | Inferred |

| Volatility | Expected to be volatile, suitable for LC-MS.[3] | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |

The dimethylammonium cation provides the hydrophobic character necessary for interaction with the reversed-phase stationary phase, while the formate anion acts as the counter-ion.

Mechanism of Action of this compound in Ion-Pairing Chromatography

The precise mechanism of ion-pairing agents is a subject of discussion, with two primary models proposed: the partition model and the adsorption model.[2]

-

Adsorption Model: The hydrophobic tails of the dimethylammonium ions adsorb onto the non-polar stationary phase, creating a dynamic ion-exchange surface. Analyte molecules with an opposite charge are then retained on this modified surface through electrostatic interactions.

-

Partition Model: The dimethylammonium ions form neutral ion pairs with the charged analyte molecules in the mobile phase. These neutral pairs are then retained on the hydrophobic stationary phase through partitioning.

In practice, the retention mechanism is likely a combination of both models. The presence of this compound in the mobile phase increases the retention of anionic analytes on reversed-phase columns.

Diagram: Ion-Pairing Mechanism with this compound

Caption: Adsorption and partitioning models of ion-pairing with this compound.

Quantitative Effects on Chromatographic Parameters

The addition of this compound to the mobile phase is expected to have the following quantitative effects on the separation of anionic analytes:

-

Increased Retention Time: Anionic analytes will exhibit longer retention times due to the newly introduced electrostatic interactions with the stationary phase.

-

Improved Peak Shape: By masking the charge of the analyte and reducing secondary interactions with residual silanols on the silica-based stationary phase, this compound can lead to sharper, more symmetrical peaks.[3]

-

Enhanced Resolution: The differential interactions of various anionic analytes with the modified stationary phase can lead to improved separation between them.

-

MS Signal Enhancement (in some cases): Compared to strong, non-volatile ion-pairing agents like trifluoroacetic acid (TFA), volatile additives like ammonium formate generally cause less ion suppression in the mass spectrometer.[4][5] It is anticipated that this compound would behave similarly, potentially leading to better sensitivity in LC-MS applications. Formate-based systems have been shown to provide higher analyte response than acetate (B1210297) systems.

Table: Expected Impact of this compound on Chromatographic Performance

| Parameter | Without Ion-Pairing Agent | With this compound | Expected Outcome |

| Retention Time (Anionic Analyte) | Low / No Retention | Increased | Improved retention and separation |

| Peak Asymmetry | Potentially High (Tailing) | Reduced | Sharper, more symmetrical peaks |

| Resolution | Poor for polar analytes | Improved | Better separation of co-eluting peaks |

| MS Signal Intensity (vs. TFA) | N/A | Higher | Reduced ion suppression |

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound as an ion-pairing agent in a typical HPLC or LC-MS workflow. These protocols are adapted from established procedures for ammonium formate.

Preparation of this compound Stock Solution (1 M)

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

Formic acid (≥98% purity)

-

HPLC-grade water

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure:

-

In a fume hood, add approximately 500 mL of HPLC-grade water to a 1 L volumetric flask.

-

Carefully add the stoichiometric amount of dimethylamine solution to the water.

-

Slowly add the stoichiometric amount of formic acid to the solution while stirring. The reaction is exothermic.

-

Allow the solution to cool to room temperature.

-

Adjust the pH to the desired level using small additions of formic acid or dimethylamine solution.

-

Bring the final volume to 1 L with HPLC-grade water.

-

Filter the solution through a 0.22 µm membrane filter.

-

Store the stock solution in a tightly sealed glass bottle at 4°C.

Preparation of Mobile Phases

Mobile Phase A (Aqueous):

-

To 990 mL of HPLC-grade water, add 10 mL of the 1 M this compound stock solution to achieve a final concentration of 10 mM.

-

Adjust the pH if necessary with formic acid.

-

Degas the solution by sonication or vacuum filtration.

Mobile Phase B (Organic):

-

Prepare a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).

-

Add the 1 M this compound stock solution to achieve the same final concentration as in Mobile Phase A (e.g., 10 mM).

-

Degas the solution.

Diagram: Experimental Workflow for Method Development

Caption: A typical experimental workflow for using this compound in LC-MS.

Applications in Drug Development

The use of this compound as an ion-pairing agent can be particularly beneficial in various stages of drug development:

-

Analysis of Small Molecule Drugs: For acidic drug molecules that are poorly retained on reversed-phase columns, this compound can improve their retention and allow for accurate quantification.

-

Peptide and Oligonucleotide Analysis: These biomolecules are often highly charged. Ion-pairing chromatography is a standard technique for their separation and analysis.[5][6] The use of a volatile ion-pairing agent like this compound is crucial for interfacing with mass spectrometry for characterization and quantification.

-

Impurity Profiling: Resolving structurally similar impurities from the active pharmaceutical ingredient (API) is a critical aspect of drug development. The selectivity offered by ion-pairing chromatography can aid in the separation of these impurities.

-

Metabolite Identification: In drug metabolism studies, metabolites are often more polar than the parent drug. This compound can assist in the retention and identification of these polar, ionic metabolites by LC-MS.

Conclusion

While direct and extensive literature on this compound as a standalone ion-pairing agent is not widely available, its properties and function can be reliably inferred from the well-documented behavior of ammonium formate and other alkylammonium salts. As a volatile ion-pairing agent, this compound holds the potential to be a valuable tool in the analytical chemist's repertoire, particularly for LC-MS applications where improved retention of anionic analytes is required without significant signal suppression. Its utility in drug development, from early discovery to quality control, warrants further investigation and application-specific method development. Researchers are encouraged to adapt the protocols and principles outlined in this guide to explore the benefits of this compound in their specific analytical challenges.

References

- 1. welch-us.com [welch-us.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

An In-depth Technical Guide to the Thermal Stability of Dimethylammonium Formate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of dimethylammonium formate (B1220265) (DMAF) solutions. Dimethylammonium formate, a protic ionic liquid, is gaining interest in various scientific and industrial applications, including as a solvent and a reagent in drug development. Understanding its thermal stability is crucial for safe handling, storage, and application in thermally sensitive processes. This document details the thermal decomposition behavior of DMAF, outlines experimental protocols for its analysis, and presents potential decomposition pathways.

Thermal Stability Data

While specific quantitative thermal analysis data for this compound is not extensively available in the public domain, data for the structurally similar protic ionic liquid, ethylammonium (B1618946) formate (EAF), provides valuable insights into the expected thermal behavior of DMAF. The primary difference lies in the substitution on the ammonium (B1175870) cation (dimethyl vs. ethyl), which is expected to have a minor effect on the overall thermal stability. Protic ionic liquids are generally known to exhibit thermal decomposition that is dependent on the nature of both the cation and the anion.[1]

The thermal stability of protic ionic liquids can be influenced by several factors, including heating rate, the presence of impurities, and the surrounding atmosphere.[1] It is important to note that the decomposition of the cation is often the initial step in the thermal degradation of these materials.[1]

A study on the thermal stability of several protic ionic liquids, including ethylammonium formate, involved heating the samples to 60°C for extended periods (one hour and one week) in both sealed and open environments. The stability was assessed by monitoring changes in water content, pH, mass, thermal phase transitions (via Differential Scanning Calorimetry), and molecular structure (via ¹H NMR).[1][2]

Table 1: Summary of Changes in Ethylammonium Formate Properties After Heating at 60°C for One Week [1]

| Condition | Mass Change | Water Content Change | pH (in aqueous solution) Change | Thermal Phase Transitions (DSC) | Molecular Structure (¹H NMR) |

| Sealed | No significant change | Measurable shift | Measurable shift | No significant change | No significant change |

| Open to Atmosphere | Significant change | Significant change | Significant change | Not reported | Not reported |

These findings suggest that under sealed conditions, minor changes related to water content and pH occur, but the fundamental molecular structure remains stable at this temperature.[1][2] However, when open to the atmosphere, more significant degradation is observed, highlighting the importance of environmental control.

Experimental Protocols

The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of ionic liquids.[3][4][5][6][7][8][9][10][11]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][9][10][11] This technique is essential for determining the onset of decomposition, the temperature of maximum degradation, and the overall mass loss profile.[3][12]

Protocol for TGA of this compound Solution:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate (B1200264) for mass loss and certified metals like indium for temperature).[7][8]

-

Sample Preparation:

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any evolved gases.[8]

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant linear heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).[6]

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.[3]

-

Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the point of the fastest mass loss.[12]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][13][14] It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Protocol for DSC of this compound Solution:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).[8]

-

Sample Preparation:

-

Accurately weigh a small amount of the dried DMAF solution (typically 2-5 mg) into a hermetically sealed aluminum pan.[7] Sealing the pan is crucial to prevent the evaporation of the sample at elevated temperatures.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[7]

-

-

Heating Program:

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to phase transitions and decomposition.

-

Determine the melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg), if present.[5]

-

Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area of the decomposition peak.[6]

-

Mandatory Visualizations

The thermal decomposition of this compound is likely to proceed through a proton transfer from the dimethylammonium cation to the formate anion, followed by the decomposition of the resulting neutral species, dimethylamine (B145610) and formic acid.

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 7. Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fpe.umd.edu [fpe.umd.edu]

- 10. web.abo.fi [web.abo.fi]

- 11. cetco.com [cetco.com]

- 12. mdpi.com [mdpi.com]

- 13. hitachi-hightech.com [hitachi-hightech.com]

- 14. hitachi-hightech.com [hitachi-hightech.com]

Proton Affinity in Mass Spectrometry: A Technical Guide to Dimethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of mass spectrometry, particularly with electrospray ionization (ESI), the composition of the mobile phase is a critical factor that dictates the ionization efficiency and charge state of an analyte. Volatile salts like dimethylammonium formate (B1220265) are often employed to improve chromatographic separation and enhance ESI performance. This technical guide delves into the core principles of proton affinity as they relate to the use of dimethylammonium formate in mass spectrometry. While the concept of a proton affinity for the salt itself is not applicable in the gas phase, the proton affinities of its constituent components—dimethylamine (B145610) and formic acid—are paramount. This document provides a detailed examination of these values, their role in the electrospray process, and a generalized protocol for the experimental determination of proton affinity.

Introduction: Proton Affinity in ESI-Mass Spectrometry

Proton affinity (PA) is a fundamental measure of a molecule's intrinsic basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction of a species M:

M + H⁺ → MH⁺

A higher proton affinity indicates a stronger attraction for a proton. In electrospray ionization (ESI), the relative proton affinities of the analyte, solvent molecules, and mobile phase additives govern the competitive process of proton transfer within the evaporating droplets and the resulting gas-phase ions. The choice of a mobile phase modifier can therefore significantly influence an analyte's signal intensity.

This compound is a salt of a weak base, dimethylamine, and a weak acid, formic acid. In solution, it exists in equilibrium with its constituent ions. During the ESI process, these components are transferred into the gas phase, where their individual proton affinities dictate their behavior as either proton donors or acceptors, thereby influencing the ionization of the analyte of interest.

The Role of Dimethylamine and Formic Acid in the Gas Phase

Once desolvated in the ESI source, the crucial interactions occur in the gas phase. The behavior of this compound is best understood by examining its components:

-

Dimethylamine ( (CH₃)₂NH ): With a high proton affinity, dimethylamine is a strong gas-phase base.[1][2][3] In positive-ion mode, its primary role is not to donate protons but to accept them. Its presence can influence the equilibrium of protonated species.

-

Formic Acid (HCOOH): With a lower proton affinity compared to dimethylamine, formic acid is a gas-phase acid.[4] In positive-ion ESI, protonated solvent clusters or formic acid itself can serve as a source of protons to ionize analyte molecules that have a higher proton affinity than the solvent or formic acid.

The use of additives like ammonium (B1175870) or this compound can enhance ionization, improve peak shape, and suppress the formation of undesirable sodium or potassium adducts.[5][6][7]

Quantitative Proton Affinity Data

The gas-phase proton affinities of dimethylamine, formic acid, and other relevant compounds in mass spectrometry are summarized below. These values are crucial for predicting ionization behavior.

| Compound | Chemical Formula | Proton Affinity (kJ/mol) | Gas Basicity (kJ/mol) | Reference |

| Dimethylamine | (CH₃)₂NH | 929.5 | 896.5 | [1][2] |

| Ammonia | NH₃ | 853.6 | 819.4 | NIST |

| Methylamine | CH₃NH₂ | 896.0 | 864.3 | NIST |

| Trimethylamine | (CH₃)₃N | 943.1 | 909.8 | NIST |

| Formic Acid | HCOOH | 742.0 | 713.9 | [4] |

| Acetic Acid | CH₃COOH | 783.0 | 752.2 | [8] |

| Water | H₂O | 691.0 | 660.0 | NIST |

| Methanol | CH₃OH | 754.3 | 724.8 | NIST |

| Acetonitrile | CH₃CN | 779.2 | 750.0 | NIST |

Note: Gas Basicity (GB) is the negative of the Gibbs free energy change of the protonation reaction. It includes entropic effects and is often used alongside PA.

Ionization Mechanisms with this compound

The following diagrams illustrate the key processes involving this compound in an ESI source.

Caption: Equilibrium of this compound in Solution and Gas Phase.

Caption: Proton Transfer Dynamics Based on Relative Proton Affinities (PA).

Experimental Protocol: Determination of Proton Affinity via the Bracketing Method

The bracketing method is a common mass spectrometric technique used to estimate the proton affinity of an unknown compound by observing its proton transfer reactivity with a series of reference bases with known proton affinities.

Principle

An analyte (M) is introduced into the ion source along with a reference base (B). If a protonated reference base ([BH]⁺) transfers its proton to the analyte, it can be inferred that the proton affinity of the analyte is greater than that of the reference base.

[BH]⁺ + M → [MH]⁺ + B (occurs if PA(M) > PA(B))

By "bracketing" the analyte with multiple reference bases, its proton affinity can be constrained to a specific range.

Materials and Instrumentation

-

Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source is suitable.

-

Reference Compounds: A set of compounds with well-established proton affinities that span a range around the expected PA of the analyte.

-

Analyte: The compound of interest (e.g., dimethylamine).

-

Syringe Pumps: For direct infusion of the analyte and reference compounds.

-

Solvents: High-purity, MS-grade solvents (e.g., methanol, acetonitrile, water).

Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte (e.g., dimethylamine) at approximately 1 mg/mL in a suitable solvent.

-

Prepare individual stock solutions of each reference base at a similar concentration.

-

For analysis, prepare dilute solutions (e.g., 1-10 µg/mL) of the analyte and each reference base. A small amount of formic acid (e.g., 0.1%) can be added to the solutions to facilitate the initial formation of protonated species.

-

-

Mass Spectrometer Setup:

-

Operate the mass spectrometer in positive ionization mode.

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for general sensitivity.

-

Set the instrument to perform a full scan MS experiment to observe the protonated molecules of both the analyte and the reference base.

-

-

Bracketing Experiment:

-

Infuse a mixture of the analyte and a single reference base into the mass spectrometer.

-

Acquire the mass spectrum and record the relative intensities of the protonated analyte ([MH]⁺) and the protonated reference base ([BH]⁺).

-

To confirm the direction of proton transfer, isolate the protonated reference base ([BH]⁺) using the first quadrupole (Q1).

-

Introduce the neutral analyte into the collision cell (Q2), which is pressurized with an inert gas but set to a very low collision energy to facilitate thermal reactions rather than fragmentation.

-

Scan the third quadrupole (Q3) to observe if the protonated analyte ([MH]⁺) is formed.

-

Repeat this process for each reference base, selecting bases with PAs both higher and lower than the expected PA of the analyte.

-

-

Data Analysis:

-

If proton transfer from [BH]⁺ to M is observed, then PA(M) > PA(B).

-

If no proton transfer is observed, then PA(M) < PA(B).

-

The proton affinity of the analyte is "bracketed" between the PA of the reference base that does not donate a proton and the PA of the reference base that does.

-

Caption: Experimental Workflow for Proton Affinity Bracketing.

Conclusion

While this compound does not have a proton affinity in the classical sense, the individual proton affinities of its components, dimethylamine and formic acid, are critical parameters that govern its function in ESI-mass spectrometry. Dimethylamine's high proton affinity and formic acid's ability to act as a proton donor create a favorable environment for the protonation of a wide range of analytes. Understanding these fundamental gas-phase properties allows researchers to rationally select mobile phase additives to optimize analyte ionization, suppress unwanted adducts, and ultimately improve the sensitivity and robustness of mass spectrometry-based assays in drug development and other scientific disciplines.

References

- 1. Dimethylamine [webbook.nist.gov]

- 2. Dimethylamine [webbook.nist.gov]

- 3. Dimethylamine [webbook.nist.gov]

- 4. Formic acid [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. Electrolyte-induced ionization suppression and microcystin toxins: ammonium formate suppresses sodium replacement ions and enhances protiated and ammoniated ions for improved specificity in quantitative LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]

- 8. Proton affinities and ion enthalpies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dimethylammonium Formate as a Mobile Phase Additive in HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), the choice of mobile phase additive is critical for achieving optimal separation, peak shape, and sensitivity. While traditional additives like formic acid and ammonium (B1175870) formate (B1220265) are widely used, there is a growing interest in alkylammonium formates for their unique properties. This document provides detailed application notes and protocols for the use of dimethylammonium formate as a mobile phase additive in HPLC and HPLC-MS applications.

This compound, as a volatile buffer, offers several potential advantages in reversed-phase and hydrophilic interaction liquid chromatography (HILIC). These benefits include improved peak shape for basic compounds, enhanced ionization efficiency in mass spectrometry, and the ability to modify selectivity. These characteristics make it a valuable tool for the analysis of pharmaceuticals, peptides, and other complex mixtures in drug discovery and development.

Advantages of this compound in HPLC-MS

The use of this compound as a mobile phase additive can offer several benefits over traditional modifiers:

-

Improved Peak Shape for Basic Analytes: The dimethylammonium cation can interact with residual silanols on the stationary phase, reducing peak tailing for basic compounds.

-

Enhanced MS Sensitivity: As a volatile salt, this compound is readily removed in the electrospray ionization (ESI) source, leading to reduced background noise and improved signal-to-noise ratios.

-

Modified Selectivity: The presence of the dimethylammonium ion can alter the interactions between analytes and the stationary phase, offering an additional parameter for method development and optimization.

-

Good Buffering Capacity: In combination with formic acid, it can provide stable pH conditions for reproducible separations.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on closely related alkylammonium formates and ammonium formate, which can serve as a baseline for method development with this compound.

Table 1: Comparison of Mobile Phase Additives on Peak Capacity in Peptide Analysis

| Mobile Phase Additive | Column Dimensions | Gradient Time (min) | Average Peak Width (s) | Measured Peak Capacity |

| 0.1% Formic Acid (FA) | 0.2 x 50 mm | 12.5 | 4.2 | 92 |

| 0.1% FA + 10 mM Ammonium Formate | 0.2 x 50 mm | 12.5 | 3.6 | 120 |

| 0.1% Formic Acid (FA) | 0.2 x 150 mm | 90 | 16.5 | 180 |

| 0.1% FA + 10 mM Ammonium Formate | 0.2 x 150 mm | 90 | 14.0 | 230 |

Data adapted from a study on ammonium formate, demonstrating the potential for peak capacity improvement with the addition of a volatile salt.

Table 2: Effect of Ammonium Formate Concentration on MS Signal Intensity

| Analyte | 2 mM Ammonium Formate | 5 mM Ammonium Formate | 10 mM Ammonium Formate |

| Metformin (B114582) | High | Higher | Highest |

| Rosuvastatin | High | Higher | Highest |

This data, from a study on metformin and rosuvastatin, suggests that optimizing the concentration of the formate salt can significantly impact MS signal intensity.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

Objective: To synthesize and purify this compound for use as an HPLC mobile phase additive.

Materials:

-

Dimethylamine (B145610) solution (40% in water)

-

Formic acid (≥98%)

-

Deionized water

-

Rotary evaporator

-

0.22 µm syringe filter

Procedure:

-

In a fume hood, cool a solution of dimethylamine in a round-bottom flask in an ice bath.

-

Slowly add an equimolar amount of formic acid dropwise while stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature.

-

Remove the water by rotary evaporation under reduced pressure.

-

The resulting viscous liquid is this compound. For HPLC use, it is recommended to prepare a stock solution (e.g., 1 M in deionized water) and filter it through a 0.22 µm syringe filter before use.

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: Preparation of Mobile Phases Containing this compound

Objective: To prepare aqueous and organic mobile phases for reversed-phase HPLC.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) or methanol (B129727)

-

This compound stock solution (1 M)

-

Formic acid (LC-MS grade)

Procedure for 1 L of 10 mM this compound in Mobile Phase A (Aqueous):

-

Measure approximately 990 mL of HPLC-grade water into a 1 L volumetric flask.

-

Add 10 mL of the 1 M this compound stock solution.

-

Add 1.0 mL of formic acid (for a final concentration of ~0.1%).

-

Bring the volume to 1 L with HPLC-grade water and mix thoroughly.

-

Degas the mobile phase before use.

Procedure for 1 L of 10 mM this compound in Mobile Phase B (Organic):

-

Measure approximately 990 mL of HPLC-grade acetonitrile or methanol into a 1 L volumetric flask.

-

Add 10 mL of the 1 M this compound stock solution.

-

Add 1.0 mL of formic acid.

-

Bring the volume to 1 L with the organic solvent and mix thoroughly.

-

Degas the mobile phase before use.

Protocol 3: General HPLC-MS Method for Small Molecule Analysis

Objective: To provide a starting point for the analysis of small molecules using a mobile phase containing this compound.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

-

Mobile Phase A: 10 mM this compound and 0.1% formic acid in water

-

Mobile Phase B: 10 mM this compound and 0.1% formic acid in acetonitrile

-

Gradient: 5% to 95% B over 10 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

MS Conditions (Positive Ion Mode):

-

Ion Source: Electrospray ionization (ESI)

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 350 °C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Scan Range: m/z 100-1000

Caption: Experimental workflow for HPLC-MS analysis.

Mechanism of Action

The beneficial effects of this compound in HPLC-MS can be attributed to a combination of factors. The following diagram illustrates the proposed mechanisms.

Caption: Proposed mechanism of this compound action.

Conclusion

This compound is a promising mobile phase additive for challenging separations in HPLC and HPLC-MS. Its ability to improve peak shape for basic compounds and enhance mass spectrometry signal makes it a valuable alternative to conventional additives. The protocols and data presented here provide a solid foundation for researchers and scientists to begin exploring the benefits of this compound in their own applications. As with any new method, optimization of the additive concentration and other chromatographic parameters is essential to achieve the best results.

Application Note: Dimethylammonium Formate as a High-Performance Mobile Phase Additive for LC-MS Analysis of Peptides

Abstract

This application note explores the use of Dimethylammonium Formate (B1220265) (DMAF) as a volatile mobile phase modifier for the liquid chromatography-mass spectrometry (LC-MS) analysis of peptides. While formic acid (FA) is widely used for its MS compatibility and trifluoroacetic acid (TFA) is favored for its excellent chromatographic performance, both have well-documented limitations. FA can lead to broader peaks for some peptides, while TFA causes significant ion suppression in the MS source. Based on the performance of related alkylammonium formate salts, DMAF is presented here as a compelling alternative that can offer a balance of sharp peak shapes and high MS sensitivity, making it an ideal candidate for demanding proteomics and peptide mapping applications. This document provides a detailed protocol for the preparation and use of DMAF in LC-MS workflows and presents a comparative overview of its expected performance against standard mobile phase modifiers.

Introduction

The selection of an appropriate mobile phase modifier is critical for achieving optimal separation and detection in the LC-MS analysis of peptides. The ideal modifier should provide good chromatographic resolution by minimizing peak tailing, while also being volatile and not interfering with the ionization process in the mass spectrometer.

-

Formic Acid (FA) is the most common choice for LC-MS due to its volatility and minimal ion suppression. However, it is a weak ion-pairing agent, which can result in poor peak shape and retention for certain peptides.

-

Trifluoroacetic Acid (TFA) is a strong ion-pairing agent that yields excellent peak shapes and high-resolution separations. Unfortunately, TFA is known to cause significant signal suppression in electrospray ionization (ESI), reducing the sensitivity of MS detection.[1][2]

-

Ammonium (B1175870) Formate (AF) has been shown to improve peak shape and increase peptide identifications compared to FA alone, by increasing the ionic strength of the mobile phase which can mitigate secondary interactions between peptides and the stationary phase.[3][4]

Dimethylammonium formate, a salt of the weak base dimethylamine (B145610) and the weak acid formic acid, is a volatile buffer that is highly compatible with mass spectrometry. By analogy with ammonium formate and other alkylammonium formates, DMAF is expected to enhance chromatographic performance over formic acid alone without causing the significant ion suppression associated with TFA. The dimethylammonium cation may offer unique selectivity or improved ion-pairing characteristics compared to the ammonium ion.

Expected Performance and Advantages of this compound

The use of DMAF as a mobile phase additive is anticipated to provide several key advantages:

-

Improved Peak Shape: The increased ionic strength provided by DMAF is expected to reduce peak tailing for basic peptides, leading to sharper and more symmetrical peaks compared to using only formic acid.[3]

-

Enhanced MS Sensitivity: As a volatile salt, DMAF is readily removed in the ESI source, minimizing ion suppression and leading to higher signal intensity compared to TFA.

-

High-Quality Mass Spectra: The use of a high-purity DMAF salt should result in low background noise and reduced formation of adducts, facilitating clearer mass spectra.

-

Alternative Selectivity: The presence of the dimethylammonium counter-ion may offer different chromatographic selectivity for certain peptides compared to other modifiers, which can be beneficial for resolving complex mixtures.

Experimental Protocols

Preparation of 10 mM this compound Stock Solution (1 L)

Materials:

-

High-purity water (LC-MS grade)

-

Formic acid (~99%, LC-MS grade)

-

Dimethylamine solution (e.g., 40% in water, high purity)

-

Calibrated pH meter

-

Volumetric flasks and appropriate glassware

Procedure:

-

Add approximately 800 mL of high-purity water to a 1 L volumetric flask.

-

While stirring, slowly add 0.73 mL of dimethylamine (40% solution, assuming a density of approximately 0.89 g/mL) to the water.

-

Carefully add formic acid dropwise to the solution while monitoring the pH. Continue adding formic acid until the desired pH is reached (a typical starting point for reversed-phase chromatography of peptides is pH 3.0-3.5).

-

Once the target pH is stable, add high-purity water to the 1 L mark.

-

Filter the solution through a 0.22 µm membrane filter to remove any particulates.

-

Store the stock solution in a clean, sealed glass bottle at 4°C. The solution should be prepared fresh weekly to ensure consistency.

Preparation of Mobile Phases

-

Mobile Phase A (Aqueous): To 990 mL of high-purity water, add 10 mL of the 10 mM DMAF stock solution. Adjust the final concentration as needed for your application. For a final concentration of 0.1% formic acid with the DMAF buffer, add 1 mL of formic acid to the 1 L of mobile phase A.

-

Mobile Phase B (Organic): To 990 mL of acetonitrile (B52724) (LC-MS grade), add 10 mL of the 10 mM DMAF stock solution. If needed, add 1 mL of formic acid to the 1 L of mobile phase B.